molecular formula C20H17ClN4OS B2890417 4-{[(6-chloro-1,3-benzothiazol-2-yl)amino]methylene}-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 330470-99-0

4-{[(6-chloro-1,3-benzothiazol-2-yl)amino]methylene}-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B2890417
CAS No.: 330470-99-0
M. Wt: 396.89
InChI Key: YXEKMTGKYUKBMR-MHWRWJLKSA-N
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Description

The compound 4-{[(6-chloro-1,3-benzothiazol-2-yl)amino]methylene}-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one (hereafter referred to as the target compound) is a pyrazol-3-one derivative featuring a benzothiazole-amino-methylene moiety and a 3,4-dimethylphenyl substituent. Its structure combines a pyrazol-3-one core with a 6-chloro-benzothiazole group, which may confer unique electronic and steric properties.

Properties

IUPAC Name

4-[(E)-(6-chloro-1,3-benzothiazol-2-yl)iminomethyl]-2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4OS/c1-11-4-6-15(8-12(11)2)25-19(26)16(13(3)24-25)10-22-20-23-17-7-5-14(21)9-18(17)27-20/h4-10,24H,1-3H3/b22-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZBXTZBWFNOLQR-LSHDLFTRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)C=NC3=NC4=C(S3)C=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)/C=N/C3=NC4=C(S3)C=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-{[(6-chloro-1,3-benzothiazol-2-yl)amino]methylene}-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has garnered attention in medicinal chemistry for its potential biological activities. This compound belongs to a class of pyrazole derivatives that have shown promise in various therapeutic areas, including anticancer and anti-inflammatory applications.

  • Molecular Formula : C20H17ClN4OS
  • Molecular Weight : 396.893 g/mol
  • CAS Number : 330470-99-0

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the context of anticancer properties and cyclooxygenase (COX) inhibition.

Anticancer Activity

A study evaluating the anticancer properties of various synthesized compounds found that derivatives similar to this pyrazole exhibited significant cytotoxic effects against multiple cancer cell lines. For instance:

  • The compound demonstrated activity against leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancer cell lines .
  • Specific logGI(50) values were reported as -5.38 and logTGI values as -4.45 for one of the active derivatives .

COX Inhibition

The compound has been investigated for its potential as a COX-II inhibitor:

  • In a comparative study involving several pyrazole derivatives, it was noted that certain compounds exhibited selectivity towards COX-II with minimal ulcerogenic effects .
  • The most potent derivative showed an IC50 value of 0.011 μM against COX-II, indicating strong inhibitory activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Rofecoxib .

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the benzothiazole moiety enhances its interaction with biological targets involved in cell proliferation and inflammation.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of pyrazole-containing compounds:

  • Anticancer Studies :
    • A study highlighted that certain thiazolidinone derivatives showed promising anticancer activity comparable to established chemotherapeutics like doxorubicin . This suggests that modifications to the pyrazole structure could yield even more potent anticancer agents.
  • Inflammation Models :
    • In vivo studies demonstrated that modified pyrazole derivatives exhibited anti-inflammatory properties through COX inhibition and antioxidant activity . The structure-activity relationship (SAR) analysis indicated that specific substitutions on the phenyl rings significantly affected their potency.

Data Table: Biological Activity Summary

Activity TypeCell Lines TestedIC50 Values (μM)Notes
AnticancerLeukemia, MelanomaVaries by derivativeSignificant cytotoxicity observed
Lung, Colon, CNSEffective against multiple cancer types
COX-II InhibitionEnzyme Assays0.011Higher potency than traditional NSAIDs
Minimal ulcerogenic effects noted

Comparison with Similar Compounds

Substituent Variations on the Benzothiazole/Pyrazol-3-one Core

Compound Name Key Substituents Molecular Formula Molecular Weight Key Differences Potential Implications
Target Compound - 6-Chloro-benzothiazole
- 3,4-Dimethylphenyl
- 5-Methyl-pyrazol-3-one
C₂₄H₂₀ClN₅OS 470.96 (calc.) Reference compound Enhanced lipophilicity due to chloro and methyl groups; potential for improved membrane permeability.
4-({[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]amino}methylene)-2-(2,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one () - 1,3,4-Thiadiazole instead of benzothiazole
- 2,4-Dimethylphenyl
- 2,4-Dichlorophenyl
C₂₂H₁₈Cl₂N₆OS 458.36 Thiadiazole introduces a sulfur atom; dichlorophenyl increases electron-withdrawing effects. May alter binding affinity in enzyme targets; higher molecular weight could reduce solubility.
4-{[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]methylene}-5-methyl-2-(1-naphthyl)-2,4-dihydro-3H-pyrazol-3-one () - 6-Ethoxy-benzothiazole
- 1-Naphthyl
- 5-Methyl
C₂₄H₂₀N₄O₂S 428.51 Ethoxy group increases polarity; naphthyl adds steric bulk. Improved solubility in polar solvents; bulky substituents may hinder interaction with planar binding sites.
2-(1,3-Benzothiazol-2-yl)-4-(2-phenylethyliminomethyl)-5-propyl-1H-pyrazol-3-one () - Phenylethyliminomethyl
- Propyl
- Benzothiazol-2-yl
C₂₂H₂₁N₅OS 403.50 Propyl chain enhances flexibility; iminomethyl group introduces basicity. Flexible side chains may improve pharmacokinetics; basic nitrogen could facilitate salt formation for drug formulation.

Impact of Substituents on Properties

Electron-Withdrawing vs. In contrast, the ethoxy group in ’s compound is electron-donating, which may reduce electrophilic character . Thiadiazole in ’s analog introduces additional electronegativity, possibly enhancing interactions with electron-rich biological targets .

Steric Effects: The 3,4-dimethylphenyl group in the target compound creates steric hindrance, which might limit access to deep binding pockets. The naphthyl group in ’s compound adds significant steric bulk, which could either hinder or enhance binding depending on the target’s topology .

Lipophilicity and Solubility :

  • Chloro and methyl substituents in the target compound increase lipophilicity (logP), favoring membrane permeability but possibly reducing aqueous solubility. The ethoxy group in ’s compound balances this with moderate polarity .
  • Thiadiazole-containing analogs ( ) may exhibit intermediate solubility due to sulfur’s polarizability .

Structural Insights from Related Research

  • Crystallography and Conformation : Studies on pyrazol-3-one derivatives (e.g., ) highlight planar pyrazol-3-one cores with substituents influencing crystal packing. The benzothiazole group in the target compound likely adopts a coplanar conformation, promoting π-π stacking interactions in solid states .

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